molecular formula C23H30O4 B10855876 Cannabidivarin diacetate

Cannabidivarin diacetate

Cat. No.: B10855876
M. Wt: 370.5 g/mol
InChI Key: MBGDBEJCYBXCOE-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabidivarin diacetate is a derivative of cannabidivarin, a non-psychoactive cannabinoid found in the Cannabis plant. Cannabidivarin is known for its potential therapeutic properties, particularly its anticonvulsant effects. This compound is an analytical reference standard used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cannabidivarin diacetate involves the acetylation of cannabidivarin. This process typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups on the cannabidivarin molecule .

Industrial Production Methods: Industrial production of cannabidivarin and its derivatives, including this compound, involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cannabidivarin diacetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of acetyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

Cannabidivarin diacetate is primarily used in scientific research for its potential therapeutic properties. Some of its applications include:

Mechanism of Action

Cannabidivarin diacetate exerts its effects through several molecular targets and pathways. It is known to interact with transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor. This interaction leads to the activation and subsequent desensitization of the receptor, which reduces neuronal hyperexcitability and contributes to its anticonvulsant effects. Additionally, this compound inhibits the activity of diacylglycerol lipase-α, an enzyme involved in the synthesis of the endocannabinoid 2-arachidonoylglycerol .

Comparison with Similar Compounds

  • Cannabidiol (CBD)
  • Tetrahydrocannabivarin (THCV)
  • Cannabigerol (CBG)
  • Cannabichromene (CBC)
  • Cannabinol (CBN) .

Cannabidivarin diacetate continues to be a subject of extensive research due to its potential therapeutic benefits and unique chemical properties. Its applications in various fields of science and industry highlight its significance as a valuable compound in cannabinoid research.

Properties

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylphenyl] acetate

InChI

InChI=1S/C23H30O4/c1-7-8-18-12-21(26-16(5)24)23(22(13-18)27-17(6)25)20-11-15(4)9-10-19(20)14(2)3/h11-13,19-20H,2,7-10H2,1,3-6H3/t19-,20+/m0/s1

InChI Key

MBGDBEJCYBXCOE-VQTJNVASSA-N

Isomeric SMILES

CCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC(=O)C

Canonical SMILES

CCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)C)OC(=O)C

Origin of Product

United States

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